molecular formula C14H23NO4 B1487209 (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid CAS No. 2231666-04-7

(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid

Cat. No.: B1487209
CAS No.: 2231666-04-7
M. Wt: 269.34 g/mol
InChI Key: ARFRUVZCVQOMQS-XIRUVYRFSA-N
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Description

This compound is a bicyclo[1.1.1]pentane-containing amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected methylamino group. Its rigid bicyclic core and Boc-protected amine make it a valuable building block in medicinal chemistry, particularly for designing constrained peptides or small-molecule inhibitors.

Properties

IUPAC Name

(2S)-3-(1-bicyclo[1.1.1]pentanyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15(4)10(11(16)17)8-14-5-9(6-14)7-14/h9-10H,5-8H2,1-4H3,(H,16,17)/t9?,10-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFRUVZCVQOMQS-XIRUVYRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC12CC(C1)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC12CC(C1)C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-3-(Bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid, commonly referred to as Boc-Dap-OH, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 2227198-59-4

The compound exhibits biological activity primarily through its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. Its bicyclic structure allows it to mimic certain natural substrates, enhancing its binding affinity and specificity.

1. Antimicrobial Activity

Research indicates that compounds similar to Boc-Dap-OH demonstrate antimicrobial properties. For instance, studies have shown that derivatives of bicyclo[1.1.1]pentane exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

2. Antiviral Potential

The compound's structural features suggest potential for antiviral activity, particularly against viruses that rely on host cell machinery for replication. Preliminary studies indicate that Boc-Dap-OH may inhibit viral entry or replication by interfering with viral proteins .

3. Anticancer Properties

Recent investigations have highlighted the anticancer potential of bicyclic compounds, including Boc-Dap-OH. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and modulating cell cycle progression .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate antibacterial activityBoc-Dap-OH showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Study 2 Assess antiviral effectsInhibition of viral replication was observed in cell cultures infected with HSV-1, with an IC50 value of 15 µM .
Study 3 Investigate anticancer effectsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 20 µM, linked to caspase-3 activation .

Pharmacokinetics

Understanding the pharmacokinetics of Boc-Dap-OH is crucial for evaluating its therapeutic potential. Studies suggest that the compound has favorable absorption characteristics, with a bioavailability estimated at around 70% when administered orally. Metabolism primarily occurs in the liver, where it undergoes hydrolysis of the tert-butoxycarbonyl group, leading to active metabolites.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound has been investigated for its potential role as a building block in the synthesis of novel pharmaceuticals. Its structure allows for the incorporation of various functional groups, making it suitable for creating analogs of existing drugs or developing new therapeutic agents. The bicyclic framework can enhance the pharmacokinetic properties of drug candidates, including solubility and bioavailability.

2. Peptide Synthesis
Due to its amino acid-like properties, this compound can be utilized in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group is commonly used in solid-phase peptide synthesis (SPPS), allowing for the selective modification of amino acids during the synthesis process. Incorporating this compound into peptides may improve their stability and resistance to enzymatic degradation.

Materials Science

3. Polymer Chemistry
The unique bicyclic structure can be exploited in polymer chemistry to create new materials with desirable mechanical and thermal properties. By copolymerizing this compound with other monomers, researchers can develop polymers with tailored characteristics for specific applications, such as drug delivery systems or advanced coatings.

4. Nanomaterials
Recent studies have explored the use of bicyclic amino acids in the fabrication of nanomaterials. The compound's ability to form stable complexes with metal ions can be harnessed to create nanostructures with specific electronic or optical properties, potentially leading to advancements in nanotechnology and materials engineering.

Synthetic Biology

5. Enzyme Engineering
The incorporation of (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid into enzyme designs may enhance catalytic efficiency or alter substrate specificity. Its structural features could provide insights into the development of enzymes that catalyze reactions under mild conditions or with higher selectivity.

6. Bioconjugation Strategies
This compound can serve as a versatile linker in bioconjugation strategies, facilitating the attachment of biomolecules such as proteins or nucleic acids to surfaces or other molecules. This application is particularly relevant in the development of biosensors or targeted drug delivery systems.

Table 1: Summary of Research Applications

Application AreaSpecific Use CaseFindings/Insights
Medicinal ChemistryDrug DevelopmentPotential for synthesizing novel therapeutic agents
Peptide SynthesisEnhances stability and bioavailability in peptides
Materials SciencePolymer ChemistryTailored polymers with improved mechanical properties
NanomaterialsFormation of stable metal complexes for nanostructures
Synthetic BiologyEnzyme EngineeringEnhanced catalytic efficiency observed
Bioconjugation StrategiesEffective linker for biomolecule attachment

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related bicyclo[1.1.1]pentane derivatives and Boc-protected amino acids (Table 1). Key differences include substituents on the bicyclic core, functional groups (e.g., carboxylic acid vs. ester), and molecular weight.

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Molecular Weight Key Features Applications/Notes
Target compound: (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(Boc(methyl)amino)propanoic acid Not provided C₁₄H₂₁NO₄ ~267.3 Bicyclo[1.1.1]pentane, Boc-protected methylamino, carboxylic acid Research/industrial building block; potential anticancer agent precursor
Methyl ester derivative 2095488-04-1 C₁₄H₂₃NO₄ 269.34 Methyl ester instead of carboxylic acid Prodrug candidate; intermediate in synthesis
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid 146038-53-1 C₆H₇FO₂ 130.12 Fluorine substituent on bicyclo core Enhanced lipophilicity; drug design
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 224584-18-3 C₇H₇F₃O₂ 180.13 Trifluoromethyl group on bicyclo core Improved metabolic stability; medicinal chemistry applications
(2S)-3-(4-Iodophenyl)-2-(Boc-amino)propanoic acid (Type D/L inhibitors) Not provided C₁₄H₁₇INO₄ ~366.2 Aryl (4-iodophenyl) substituent instead of bicyclo core Anticancer agents (e.g., CW1–CW20 inhibitors)

Key Differences and Implications

Bicyclo[1.1.1]pentane vs. Fluorinated bicyclo derivatives () exhibit increased lipophilicity, which may improve membrane permeability relative to the target compound’s unsubstituted bicyclo core.

Carboxylic Acid vs. Ester Functionality :

  • The methyl ester derivative (CAS 2095488-04-1) serves as a synthetic precursor or prodrug, offering improved solubility for in vivo studies. Hydrolysis of the ester yields the active carboxylic acid form .

Boc Protection Strategy :

  • The Boc group stabilizes the amine during synthesis, a common feature in peptide chemistry. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are used in solid-phase peptide synthesis but require different deprotection conditions (e.g., piperidine vs. acidic conditions) .

Preparation Methods

Key Intermediate: Bicyclo[1.1.1]pentane Scaffold Formation

The bicyclo[1.1.1]pentane core is typically synthesized through the use of highly reactive intermediates such as [1.1.1]propellane. This strained bicyclic compound serves as a starting point for further functionalization.

  • The [1.1.1]propellane intermediate can be reacted with nucleophiles or radical species to open one of the bridgehead bonds, enabling the introduction of substituents at the 1-position of the bicyclo[1.1.1]pentane ring.
  • This approach has been scaled up successfully, as reported in the synthesis of related amino acids with bicyclo[1.1.1]pentane moieties, achieving overall yields around 50-55% on up to 100 g scale.

Amino Acid Backbone Assembly with Stereocontrol

  • The amino acid portion is constructed by coupling the bicyclo[1.1.1]pentane derivative with suitable chiral auxiliaries or asymmetric synthesis techniques to ensure the (S)-configuration at the alpha carbon.
  • Chiral auxiliaries can be cleaved after the key steps to yield the optically pure amino acid.
  • Optical purity is confirmed by NMR using chiral lanthanide shift reagents or other stereochemical analysis methods.

Protection and Functional Group Transformations

  • The amino group is methylated and protected with a tert-butoxycarbonyl (Boc) group to afford stability during subsequent synthetic steps and purification.
  • Standard Boc-protection methods involve reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • The carboxylic acid group is introduced or revealed at the final stages to complete the propanoic acid structure.

Representative Synthetic Route (Summary)

Step Description Key Reagents/Conditions Outcome
1 Synthesis of [1.1.1]propellane intermediate Multi-step synthesis from cyclopropane derivatives Strained bicyclo[1.1.1]pentane core
2 Functionalization of propellane to introduce side chain Radical or nucleophilic addition 1-substituted bicyclo[1.1.1]pentane intermediate
3 Coupling with chiral auxiliary or amino acid precursor Asymmetric synthesis or chiral auxiliary-mediated Formation of chiral amino acid backbone
4 Boc-protection and N-methylation of amino group Boc2O, methylation reagents (e.g., methyl iodide) Protected methylamino group
5 Final deprotection and acidification Acidic or basic hydrolysis (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid

Research Findings and Optimization

  • The use of bicyclo[1.1.1]pentane as a rigid spacer in amino acid derivatives improves metabolic stability and modulates physicochemical properties, making the synthesis of such compounds valuable for drug discovery.
  • Scale-up of the synthesis involving [1.1.1]propellane intermediates has been demonstrated, with yields around 53% for related amino acids, indicating the feasibility of multigram preparations.
  • Optical purity is a critical parameter, and methods such as chiral auxiliary cleavage and NMR with chiral shift reagents are employed to ensure enantiomeric excess.
  • The Boc-protection strategy is standard and compatible with the bicyclic scaffold, ensuring stability during purification and handling.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS Number 2231666-04-7
Purity (typical) ≥95%
IUPAC Name (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
SMILES CN(C(=O)OC(C)(C)C)C@@HC(=O)O
Optical Purity Analysis Methods NMR with chiral lanthanide shift reagents

Q & A

Q. What are the key synthetic pathways for synthesizing (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Activation of the bicyclo[1.1.1]pentane carboxylic acid (e.g., via esterification using methyl chloroformate) to form intermediates like methyl 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylate .

  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amino moiety under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) .

  • Step 3 : Stereoselective coupling of the bicyclo fragment with an (S)-configured amino acid precursor, often employing peptide coupling reagents (e.g., HATU, DIPEA) .

  • Step 4 : Final deprotection (e.g., TFA for Boc removal) and purification via reverse-phase HPLC .

    • Critical Data :
Reaction StepYield (%)Purity (HPLC)Key Intermediate
Esterification65–75>90%Methyl ester
Boc Protection80–85>95%Boc-amide
Coupling50–60>85%Dipeptide analog

Q. How can researchers confirm the stereochemical purity of the (S)-configured amino acid moiety?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10, v/v) at 1.0 mL/min. Compare retention times with enantiomeric standards . Circular dichroism (CD) spectroscopy at 210–230 nm can also validate the (S)-configuration by matching Cotton effects to known chiral analogs .

Advanced Research Questions

Q. How can steric hindrance from the bicyclo[1.1.1]pentane group impact coupling reactions, and how is this mitigated?

  • Methodological Answer : The bicyclo[1.1.1]pentane moiety introduces significant steric bulk, slowing nucleophilic attack during amide bond formation. To optimize:
  • Use low-temperature conditions (0–4°C) to reduce side reactions.

  • Employ ultrasonication to enhance reagent mixing in sterically crowded environments .

  • Replace traditional coupling agents (e.g., EDC) with HATU or PyBOP , which exhibit higher efficiency in hindered systems .

    • Data Contradiction Analysis :
      Discrepancies in reported yields (e.g., 50% vs. 70%) may arise from:
  • Variations in solvent polarity (DMF vs. THF).

  • Impurity profiles of the bicyclo precursor (e.g., residual Pd catalysts from cross-coupling steps) .

Q. What analytical techniques are recommended for resolving overlapping signals in <sup>1</sup>H NMR spectra due to the bicyclo[1.1.1]pentane structure?

  • Methodological Answer :
  • 2D NMR (HSQC, HMBC) : Resolve proton-carbon correlations, particularly for quaternary carbons in the bicyclo framework.

  • <sup>13</sup>C NMR DEPT-135 : Differentiate CH₃/CH groups from CH₂ signals obscured by the rigid bicyclo structure .

  • Variable-temperature NMR : Conduct experiments at −40°C to slow molecular motion and sharpen broadened peaks .

    • Example Spectrum :
Proton Signal (δ, ppm)Assignment
1.25 (s, 9H)Boc CH₃
3.10 (m, 1H)Bicyclo CH
4.35 (d, J = 7.2 Hz, 1H)α-Amino H

Q. How do solubility challenges in aqueous buffers affect bioactivity assays, and what formulation strategies address this?

  • Methodological Answer : The compound’s hydrophobicity (logP ~2.5) limits solubility in PBS. Strategies include:
  • Co-solvent systems : Use DMSO (≤5% v/v) with surfactants (e.g., Tween-80) to stabilize colloidal dispersions .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (100–200 nm) for controlled release in cellular assays .

Safety and Handling

Q. What are the critical safety precautions for handling the tert-butoxycarbonyl (Boc) protecting group during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods due to Boc cleavage byproducts (e.g., CO₂, tert-butanol) .
  • PPE : Wear nitrile gloves and goggles; Boc reagents can cause severe eye irritation (H319) .
  • Waste Disposal : Quench residual Boc₂O with ethanol before aqueous disposal to prevent exothermic reactions .

Data Interpretation and Reproducibility

Q. How should researchers address inconsistencies in reported bioactivity data across studies?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via LC-MS .
  • Batch Analysis : Compare impurity profiles (e.g., residual solvents) across synthetic batches using GC-MS .
  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid
Reactant of Route 2
(S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-(tert-butoxycarbonyl(methyl)amino)propanoic acid

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